Adenosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is a cell-permeable and reversible inhibitor of protein kinase A. This compound is known for its ability to inhibit the activation of protein kinase A by binding to its regulatory subunits without dissociating the kinase holoenzyme . It is resistant to hydrolysis by phosphodiesterases and is noncompetitive with respect to ATP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt involves the reaction of adenosine with thiophosphoryl chloride in the presence of a base, followed by cyclization to form the cyclic monophosphorothioate . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is often crystallized and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group . It is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as triethylamine and solvents like dimethyl sulfoxide (DMSO) and acetonitrile . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from reactions involving this compound are typically derivatives of adenosine with modified phosphate groups. These products retain the cyclic structure and exhibit similar biological activities .
Scientific Research Applications
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by binding to the regulatory subunits of protein kinase A, preventing its activation by cyclic AMP . This binding is competitive with cyclic AMP but does not lead to the dissociation of the kinase holoenzyme . The inhibition of protein kinase A affects various downstream signaling pathways involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate: A natural cyclic nucleotide that activates protein kinase A.
Adenosine 3’,5’-cyclic monophosphorothioate, SP-isomer: Another isomer with different binding properties and biological activities.
8-Bromo-adenosine 3’,5’-cyclic monophosphorothioate: A modified analog with enhanced stability and activity.
Uniqueness
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is unique due to its high specificity for protein kinase A and its resistance to hydrolysis by phosphodiesterases . This makes it a valuable tool for studying protein kinase A-related pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C16H27N6O5PS |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 |
InChI Key |
OXIPZMKSNMRTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.